2-Azaadamantane-N-oxyl
CAS No.: 57625-08-8
Cat. No.: VC2911392
Molecular Formula: C9H14NO
Molecular Weight: 152.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57625-08-8 |
---|---|
Molecular Formula | C9H14NO |
Molecular Weight | 152.21 g/mol |
Standard InChI | InChI=1S/C9H14NO/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2 |
Standard InChI Key | BCJCJALHNXSXKE-UHFFFAOYSA-N |
SMILES | C1C2CC3CC1CC(C2)N3[O] |
Canonical SMILES | C1C2CC3CC1CC(C2)N3[O] |
Introduction
Chemical Structure and Properties
Molecular Structure
AZADO features a bicyclic 2-azaadamantane framework with the nitroxyl radical (N-O- ) as the active site. The molecular structure is characterized by a nitrogen atom incorporated into the rigid adamantane-like cage, with the oxygen radical extending from this nitrogen. A key structural parameter of AZADO is the C–(NO)–C angle (φ) at the nitrogen atom, which has been determined to be 21.29° through density functional theory (DFT) calculations . This angle is significantly larger than that of TEMPO (16.50°), which affects the sp hybridization of the nitrogen atom and consequently the radical's reactivity.
Comparative Structural Parameters
The structural features of AZADO compared to other nitroxyl radicals provide insight into their relative catalytic activities. Table 1 summarizes key structural parameters of AZADO and related nitroxyl radicals:
Nitroxyl Radical | C–(NO)–C Angle (φ) | Hyperfine Coupling Constant (AN) | NO Stretching Frequency (νNO) |
---|---|---|---|
AZADO | 21.29° | Higher than TEMPO | Correlates with φ |
TEMPO | 16.50° | Lower than AZADO | Correlates with φ |
DMN-AZADO | Smaller than AZADO | Higher than AZADO | Not reported |
4-Cl-AZADO | Not reported | Not reported | Not reported |
The planarity angle φ strongly correlates with the hyperfine coupling constant (AN) and the NO stretching vibration frequency (νNO), both of which are important spectroscopic parameters that reflect the electronic structure of the nitroxyl radical . These relationships help explain the enhanced catalytic activity observed with AZADO derivatives.
Synthesis and Production Methods
The synthesis of AZADO and its derivatives typically begins with 2-azaadamantane as a key precursor. According to patent information, the production of 2-azaadamantane involves cyclization of specific precursor compounds in the presence of an acid . Once 2-azaadamantane is obtained, it can be oxidized to form the corresponding N-oxyl radical.
A practical method for producing 2-azaadamantane derivatives involves cyclization from various precursor forms, including:
These synthetic pathways are crucial for developing various AZADO derivatives with tailored properties for specific applications.
Catalytic Applications
Alcohol Oxidation Mechanism
AZADO serves as an efficient catalyst for the aerobic oxidation of alcohols to aldehydes or ketones. In a typical reaction mechanism, the nitroxyl radical oxidizes the alcohol to form an oxoammonium intermediate, which is subsequently regenerated through various co-catalysts or oxidants such as NOx species .
Catalytic Efficiency
A comprehensive kinetic study comparing AZADO derivatives with TEMPO revealed that AZADO generally exhibits superior catalytic activity in the aerobic oxidation of alcohols . For instance, in the oxidation of l-menthol, AZADO demonstrated faster reaction rates attributed to its unique structural features. The reaction rate constants achieved with several AZADO derivatives showed moderate relationships with spectroscopic parameters .
Selectivity in Oxidation Reactions
One of the most valuable features of certain AZADO derivatives is their ability to perform class-selective oxidations. DMN-AZADO (1,5-dimethyl-9-azanoradamantane N-oxyl), for example, has been developed specifically for the selective oxidation of primary alcohols in the presence of secondary alcohols . This selectivity is attributed to the compact and rigid structure of the azanoradamantane nucleus, which allows for discrimination between different classes of alcohols based on steric factors.
AZADO Derivatives and Their Properties
Common AZADO Derivatives
Several derivatives of AZADO have been developed to enhance specific properties or to address particular synthetic challenges. Table 2 presents some significant AZADO derivatives and their key features:
Structure-Activity Relationships
The catalytic activity of AZADO derivatives can be correlated with their structural and electronic parameters. Research has shown that the C–(NO)–C angle (φ) strongly influences catalytic performance . Derivatives with smaller φ values tend to exhibit enhanced catalytic activity due to increased sp² hybridization on the nitrogen atom, which affects the π-radical character.
The bond order of the nitroxyl radical increases as φ decreases, owing to sp² hybridization on the nitrogen atom. This relationship explains why certain derivatives with high strain, such as Nor-AZADO and DMN-AZADO, demonstrate enhanced catalytic activity compared to the parent AZADO structure .
Spectroscopic and Electronic Properties
Electron Spin Resonance (ESR) Characteristics
The hyperfine coupling constant of the nitrogen atom (AN) in AZADO and its derivatives, as determined by electron spin resonance (ESR) spectroscopy, provides valuable information about the electron spin density distribution. The AN value strongly correlates with the C–(NO)–C angle (φ), with an excellent linear relationship (correlation coefficient r = 0.96) observed between these parameters .
Infrared Spectroscopic Data
The NO stretching vibration frequency (νNO) observed in infrared spectra also correlates with structural parameters and catalytic activity. This spectroscopic parameter provides insight into the bond strength and electronic environment of the nitroxyl radical, which directly affects its reactivity in oxidation reactions .
Density Functional Theory (DFT) Calculations
DFT calculations have been instrumental in understanding the structural and electronic properties of AZADO derivatives. These calculations have revealed that the electron spin densities on the nitrogen and oxygen atoms are weighted by the Karplus–Fraenkel parameters, which influence the hyperfine coupling constants observed in ESR spectra . The strong correlation between calculated structural parameters and experimental spectroscopic data validates the computational approaches used to study these catalysts.
Comparative Studies with Other Nitroxyl Radicals
AZADO vs. TEMPO
AZADO differs from TEMPO in several key aspects that contribute to its enhanced catalytic performance. The φ value of TEMPO (16.50°) is approximately 4.8° smaller than that of AZADO (21.29°), a difference attributed to the steric repulsion between the methyl groups in TEMPO . Despite having a larger φ value, AZADO generally exhibits superior catalytic activity, suggesting that other structural factors also play important roles in determining reactivity.
AZADO vs. ABNO
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) represents another class of unhindered, stable nitroxyl radicals that has shown high activity in alcohol oxidation reactions. Like AZADO, ABNO exhibits enhanced catalytic activity compared to TEMPO . The structural similarities between AZADO and ABNO contribute to their comparable reactivity profiles, though each possesses unique advantages for specific applications.
Specialized Applications
The 4-Cl-AZADO derivative has been specifically developed as an efficient organocatalyst for NOx co-catalyzed aerobic alcohol oxidation. This catalyst can be synthesized from 2-adamantanone in five steps and demonstrates high activity compared to many previously reported nitroxyl radical catalysts . Similarly, DMN-AZADO has been specifically designed for the selective oxidation of primary alcohols in the presence of secondary alcohols, addressing a significant challenge in organic synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume